Cas no 2150-58-5 (N,N-Dimethylindoaniline)

N,N-Dimethylindoaniline 化学的及び物理的性質
名前と識別子
-
- 2,5-Cyclohexadien-1-one,4-[[4-(dimethylamino)phenyl]imino]-
- 4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one
- EINECS 218-434-6
- Indoaniline,N,N-dimethyl
- Indoaniline,N-dimethyl
- N,N-dimethylindoaniline
- Phenol Blue
- 4-((4- (dimethylamino)phenyl)imino)-5-cyclohexadien-1-one
- 4-[[4-(dimethylamino)phenyl] imino]-5-cyclohexadien-1-one
- 4-(p-dimethylaminophenyl)imino-2,5-cyclohexadiene-1- one
- n,n-dimethyl-indoanilin
- WS-02336
- NSC-400538
- 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one
- DTXSID0062210
- SCHEMBL126305
- Indoaniline, N,N-dimethyl-
- NSC 400538
- N,N-Dimethyl-indoaniline
- 4-(p-Dimethylaminophenyl)imino-2,5-cyclohexadiene-1-one
- 4-([4-(Dimethylamino)phenyl]imino)-2,5-cyclohexadien-1-one #
- D85657
- 2, 4-(p-dimethylaminophenyl)imino-
- 4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dienone
- NSC 402443
- 2, 4-[[4-(dimethylamino)phenyl]imino]-
- 4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-one
- N,N-Dimethylindo-aniline
- 2,5-Cyclohexadien-1-one, 4-((4-(dimethylamino)phenyl)imino)-
- NSC402443
- N,N-Dimethylindoaniline, Dye content 97 %
- CHEMBL3276918
- J-014118
- AKOS015894711
- BRN 2109219
- Q2085508
- MFCD00001620
- 4-[4-(dimethylamino)phenyl]iminocyclohexa-2, 5-dien-1-one
- NSC-402443
- 2150-58-5
- WLN: L6V DYJ DUNR DN1&1
- 2,5-Cyclohexadien-1-one, 4-(p-dimethylaminophenyl)imino-
- P75HHB6E4Y
- Indoaniline,N-dimethyl-
- NSC400538
- NS00026887
- 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
- 4-{[4-(dimethylamino)phenyl]imino}cyclohexa-2,5-dien-1-one
- N,N-Dimethylindoaniline
-
- MDL: MFCD00001620
- インチ: 1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3
- InChIKey: LHGMHYDJNXEEFG-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C/C(=N\C2C=CC(N(C)C)=CC=2)/C=C1
計算された属性
- せいみつぶんしりょう: 226.11100
- どういたいしつりょう: 226.111
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 32.7A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.0852 (rough estimate)
- ゆうかいてん: 133-134 °C (lit.)
- ふってん: 367.89°C (rough estimate)
- フラッシュポイント: 172.5°C
- 屈折率: 1.6419 (estimate)
- PSA: 32.67000
- LogP: 2.52020
- ようかいせい: 未確定
N,N-Dimethylindoaniline セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
- RTECS番号:GU5530000
-
危険物標識:
- リスク用語:R36/37/38
N,N-Dimethylindoaniline 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
N,N-Dimethylindoaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1055035-1g |
N,N-Dimethylindoaniline |
2150-58-5 | 95% | 1g |
$295 | 2023-09-02 | |
eNovation Chemicals LLC | Y1055035-5g |
N,N-Dimethylindoaniline |
2150-58-5 | 95% | 5g |
$730 | 2023-09-02 | |
TRC | D478113-100mg |
N,N-Dimethylindoaniline |
2150-58-5 | 100mg |
$64.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215500-1 g |
N,N-Dimethylindoaniline, |
2150-58-5 | 1g |
¥1,203.00 | 2023-07-10 | ||
A2B Chem LLC | AD27738-10mg |
N,N-Dimethylindoaniline |
2150-58-5 | 10mg |
$135.00 | 2024-04-20 | ||
A2B Chem LLC | AD27738-5mg |
N,N-Dimethylindoaniline |
2150-58-5 | 5mg |
$118.00 | 2024-04-20 | ||
A2B Chem LLC | AD27738-2mg |
N,N-Dimethylindoaniline |
2150-58-5 | 2mg |
$86.00 | 2024-04-20 | ||
A2B Chem LLC | AD27738-3mg |
N,N-Dimethylindoaniline |
2150-58-5 | 3mg |
$105.00 | 2024-04-20 | ||
eNovation Chemicals LLC | Y1055035-250mg |
N,N-Dimethylindoaniline |
2150-58-5 | 95% | 250mg |
$190 | 2025-02-24 | |
eNovation Chemicals LLC | Y1055035-1g |
N,N-Dimethylindoaniline |
2150-58-5 | 95% | 1g |
$385 | 2025-02-24 |
N,N-Dimethylindoaniline 関連文献
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Idney Brand?o,Tertius L. Fonseca,Herbert C. Georg,Marcos A. Castro,Renato B. Pontes Phys. Chem. Chem. Phys. 2020 22 17314
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Viviana C. P. da Costa,Onofrio Annunziata Phys. Chem. Chem. Phys. 2015 17 28818
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Yoshifumi Kimura,Tsuyoshi Yamaguchi,Noboru Hirota Phys. Chem. Chem. Phys. 2000 2 1415
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Fredric M. Menger,Ana M. Sanchez Chem. Commun. 1997 199
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5. Thermodynamic study of p-sulfonated calixarene complexes in aqueous solutionWenle Tao,Mónica Barra J. Chem. Soc. Perkin Trans. 2 1998 1957
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6. Binding of dipeptides and tripeptides containing lysine or arginine by p-sulfonatocalixarenes in water: NMR and microcalorimetric studiesNathalie Douteau-Guével,Florent Perret,Anthony W. Coleman,Jean-Pierre Morel,Nicole Morel-Desrosiers J. Chem. Soc. Perkin Trans. 2 2002 524
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7. Organic chemistry
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8. Reaction between bromophenol blue and aromatic nitrogen bases in chlorobenzene studied with a laser temperature-jump apparatusJ. E. Crooks,B. H. Robinson Trans. Faraday Soc. 1970 66 1436
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9. A thermodynamic and solvatochromic investigation of the effect of water on the phase-transfer properties of octan-1-olAndrew J. Dallas,Peter W. Carr J. Chem. Soc. Perkin Trans. 2 1992 2155
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M. Alves,R. Mereau,B. Grignard,C. Detrembleur,C. Jerome,T. Tassaing RSC Adv. 2016 6 36327
N,N-Dimethylindoanilineに関する追加情報
N,N-Dimethylindoaniline (CAS No. 2150-58-5): A Comprehensive Overview
N,N-Dimethylindoaniline, identified by the Chemical Abstracts Service Number (CAS No.) 2150-58-5, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical applications. This compound, characterized by its indole backbone with dimethyl substitutions, has garnered attention in recent years due to its versatile reactivity and potential utility in the development of novel therapeutic agents.
The molecular structure of N,N-Dimethylindoaniline consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached to the nitrogen atom of the pyrrole ring. This structural motif contributes to its unique electronic properties and makes it a valuable intermediate in organic synthesis. The compound exhibits moderate solubility in common organic solvents, such as ethanol and dichloromethane, which facilitates its use in various chemical reactions.
In the realm of pharmaceutical research, N,N-Dimethylindoaniline has been explored for its potential role as a precursor in the synthesis of biologically active molecules. Recent studies have highlighted its utility in the development of indole-based derivatives, which are known for their pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways, making them attractive candidates for anti-inflammatory drug development.
One of the most compelling aspects of N,N-Dimethylindoaniline is its role as a building block in the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactivity to create novel scaffolds that mimic natural products with known bioactivities. These efforts have led to the discovery of several lead compounds that are being further optimized for therapeutic efficacy and safety profiles.
The synthetic pathways involving N,N-Dimethylindoaniline are diverse and well-documented. One common approach involves the condensation of dimethylamine with indole under controlled conditions, followed by purification steps to isolate the desired product. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields.
From an industrial perspective, the demand for high-purity N,N-Dimethylindoaniline has increased due to its applications in specialty chemicals and fine pharmaceuticals. Manufacturers have invested in sophisticated purification technologies to meet these demands, ensuring that researchers and pharmaceutical companies receive materials with consistent quality and performance.
The safety profile of N,N-Dimethylindoaniline is another critical consideration. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, is recommended when working with this compound to prevent skin irritation or other adverse effects.
In conclusion, N,N-Dimethylindoaniline (CAS No. 2150-58-5) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while advancements in synthetic chemistry continue to expand its utility. As research progresses, we can expect further insights into the therapeutic applications of this versatile compound.
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